6-アミノ-2-メルカプトベンゾチアゾール

概要

説明

Synthesis Analysis

The synthesis of 6-Amino-2-mercaptobenzothiazole and its derivatives involves several methods, including organotin(IV) derivatives synthesis with heterocyclic thioamides and the use of carbon disulfide in a tandem reaction with o-haloaniline derivatives. For instance, a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide has been developed to afford 2-mercaptobenzothiazole derivatives in good to excellent yields (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of 6-Amino-2-mercaptobenzothiazole and its derivatives has been characterized by various spectroscopic techniques including FT-IR, NMR, and X-ray diffraction. The crystal structures reveal a distorted octahedral geometry around tin(IV) in certain derivatives, illustrating the complex's molecular structure and bonding (Xanthopoulou et al., 2003).

Chemical Reactions and Properties

6-Amino-2-mercaptobenzothiazole participates in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized, showing cytostatic activities against malignant human cell lines (Racané et al., 2006). Additionally, its derivatives have been used as selective adsorbents for the preconcentration of gold, platinum, and palladium, demonstrating the compound's chemical versatility and applicability in analytical chemistry (Pu et al., 1998).

Physical Properties Analysis

The physical properties of 6-Amino-2-mercaptobenzothiazole derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. While specific studies on the physical properties of 6-Amino-2-mercaptobenzothiazole itself were not highlighted, the synthesis and characterization of its derivatives provide insights into the physical aspects that govern their use in material science and chemistry.

Chemical Properties Analysis

The chemical properties of 6-Amino-2-mercaptobenzothiazole, including its reactivity with different chemical agents, ability to form complexes, and its role as a ligand in coordination chemistry, have been extensively studied. Its derivatives exhibit a range of biological activities, and their synthesis and structural characterization have contributed to our understanding of their chemical behavior (Xanthopoulou et al., 2007).

科学的研究の応用

生物活性化合物の合成

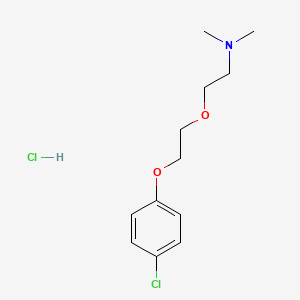

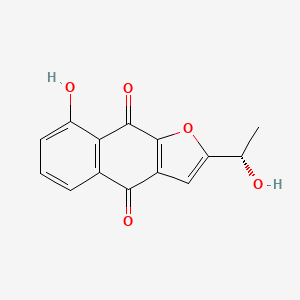

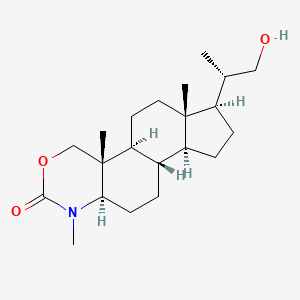

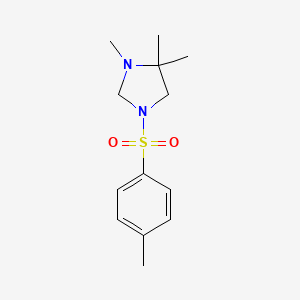

6-アミノ-2-メルカプトベンゾチアゾールは、様々な生物活性化合物の合成において汎用性の高い合成中間体として役立ちます。 その官能基は、生物学的および薬理学的に重要な活性を示す幅広いヘテロ環化合物の形成を促進します {svg_1}。これらの合成された化合物は、さまざまな疾患を標的とした創薬の潜在的な候補です。

抗菌剤

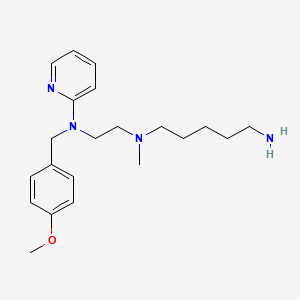

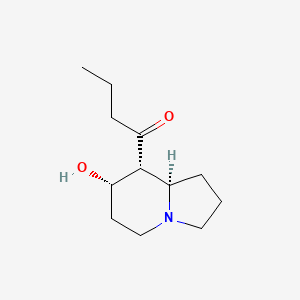

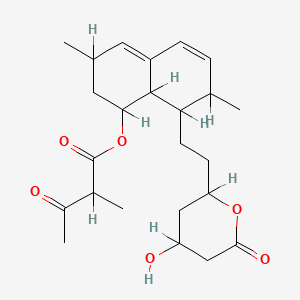

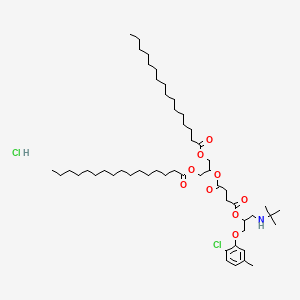

6-アミノ-2-メルカプトベンゾチアゾールの誘導体は、有望な抗菌特性を示しています。 それらは、細菌の生存と複製に不可欠なジヒドロオロターゼやDNAジャイレースなどの重要な細菌酵素を阻害することによって作用します {svg_2}。これは、抗菌剤耐性に対抗する新しい抗生物質の開発において、それらを価値あるものにします。

抗真菌用途

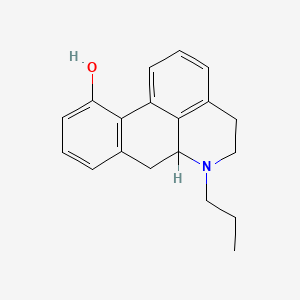

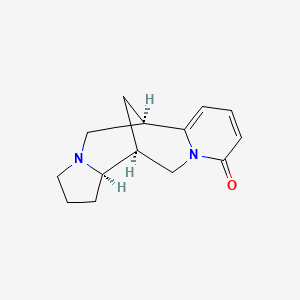

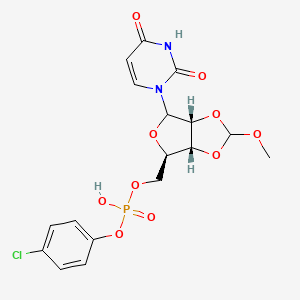

抗菌特性に加えて、6-アミノ-2-メルカプトベンゾチアゾール誘導体は、抗真菌活性も示しています。 それらは、真菌の成長と代謝に関与するアシルCoAコレステロールアシル転移酵素などの酵素を阻害することができます {svg_3}。このアプリケーションは、抗真菌剤耐性に関する懸念の高まりに対処するために重要です。

酵素阻害

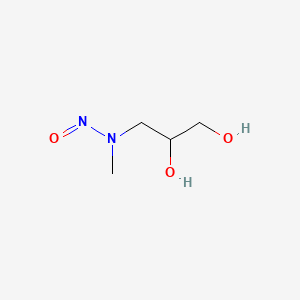

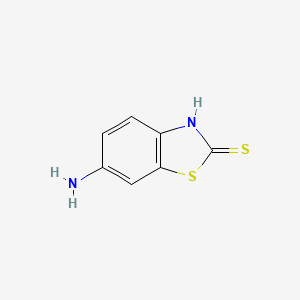

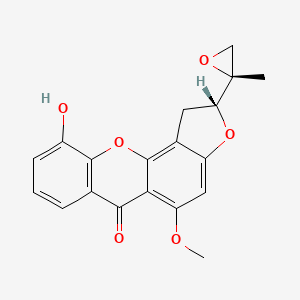

これらの化合物は、モノアミンオキシダーゼやヒートショックタンパク質90などの様々な酵素の強力な阻害剤です。 これらの酵素の活性を調節することによって、6-アミノ-2-メルカプトベンゾチアゾール誘導体は、酵素の調節異常関連疾患の治療に使用することができます {svg_4}.

質量分析マトリックス

6-アミノ-2-メルカプトベンゾチアゾールは、マトリックス支援レーザー脱離イオン化質量分析(MALDI-MS)のマトリックスとして使用できます。 このアプリケーションは、生体分子の正確な質量決定に重要であり、生物学的研究における化合物の同定と定量を支援します {svg_5}.

有機合成ビルディングブロック

6-アミノ-2-メルカプトベンゾチアゾールのアミノ基とメルカプト基は、それを有機合成のための高反応性のビルディングブロックにします。 それは、その容易な官能基化を利用して、工業用途向けの複雑な分子を構築するために使用されます {svg_6}.

薬理学的に活性なヘテロ環の設計

この化合物の構造は、薬理学的に重要な、様々な芳香族アゾールの設計を可能にします。 これらのヘテロ環は、特定の生物学的標的に対して相互作用するように調整することができ、新しい医薬品の開発につながります {svg_7}.

グリーンケミストリー

6-アミノ-2-メルカプトベンゾチアゾール誘導体は、グリーンケミストリーの原理を使用して合成することができます。 これには、廃棄物を最小限に抑え、毒性のある溶媒を避けるアトムエコノミー手順が含まれ、合成プロセスをより環境に優しいものにします {svg_8}.

作用機序

Target of Action

6-Amino-2-mercaptobenzothiazole is a benzothiazole derivative, a class of compounds known for their high biological and pharmacological activity Benzothiazole derivatives have been reported as potent mechanism-based inhibitors of several enzymes like acyl coenzyme a cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin d, and c-jun n-terminal kinases .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets . The presence of the amino and mercapto groups in the 6-Amino-2-mercaptobenzothiazole molecule may enhance its reactivity, allowing it to interact effectively with its targets .

Biochemical Pathways

Given the broad biological activity of benzothiazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its molecular weight (18227 g/mol) and its solubility might influence its bioavailability .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .

Safety and Hazards

将来の方向性

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, are biologically active and industrially demanded compounds . They are considered promising for the development of new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

特性

IUPAC Name |

6-amino-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNFKLUBIKHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064703 | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7442-07-1 | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminobenzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable electrochemical properties of 6-Amino-2-mercaptobenzothiazole and how are they being utilized?

A1: 6-Amino-2-mercaptobenzothiazole (6A2MBT) readily forms self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs exhibit notable electrochemical properties, particularly their ability to detect dopamine. Research shows that a gold electrode modified with a 6A2MBT SAM demonstrates an "antifouling" property against dopamine oxidation products. [] This resistance to fouling allows for the construction of a sensitive and reliable sensor for dopamine, as demonstrated by its successful application in quantifying dopamine within pharmaceutical samples. []

Q2: Beyond dopamine sensing, what other applications are being explored for 6-Amino-2-mercaptobenzothiazole based on its material properties?

A2: 6-Amino-2-mercaptobenzothiazole exhibits promising curing properties when combined with chloroprene-methacrylic acid copolymers. [] Studies have shown that its incorporation leads to significant enhancement in tensile strength of the resulting films, reaching up to 4000 psi after a 14-day curing period. [] This highlights its potential in developing high-performance polymeric materials for demanding applications, such as those encountered in aircraft construction. []

Q3: What is the structural characterization of 6-Amino-2-mercaptobenzothiazole?

A3: While the provided research excerpts don't explicitly detail the molecular formula or weight of 6A2MBT, they highlight its structure as a benzothiazole derivative with an amino group at the 6th position and a mercapto group at the 2nd position. [, ] This specific arrangement contributes to its ability to form stable self-assembled monolayers on gold surfaces and its curing properties in specific polymer blends. Further investigation into publicly available databases and literature would be necessary for a comprehensive spectroscopic data analysis.

Q4: Are there any computational studies exploring the structure-activity relationship of 6-Amino-2-mercaptobenzothiazole and its derivatives?

A4: While the provided research excerpts focus primarily on experimental findings, one study mentions the use of Quantitative Structure-Activity Relationship (QSAR) models to investigate the growth-stimulating effects of 6-Amino-2-mercaptobenzothiazole derivatives on domestic animals. [] This suggests that computational chemistry techniques are being employed to understand and predict the biological activity of this compound class. Further research into the specific QSAR models utilized and their findings would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1196002.png)